molecular formula C7H14O B3012774 3-methylidenehexan-1-ol CAS No. 1803-71-0

3-methylidenehexan-1-ol

Cat. No.: B3012774
CAS No.: 1803-71-0
M. Wt: 114.188
InChI Key: BWROKMCJAGKDDI-UHFFFAOYSA-N
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Description

3-Methylidenehexan-1-ol is an organic compound with the molecular formula C7H14O. It is a primary alcohol characterized by a hexane chain with a methylidene group at the third position and a hydroxyl group at the first position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylidenehexan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylidenehex-1-ene. The reaction typically proceeds as follows:

    Hydroboration: The addition of diborane (B2H6) to 3-methylidenehex-1-ene in tetrahydrofuran (THF) solvent.

    Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective functionalization of the resulting oligomers. This method allows for large-scale production with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenehexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 3-methylhexan-1-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Methylidenehexanal or 3-methylidenehexanoic acid.

    Reduction: 3-Methylhexan-1-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methylidenehexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methylidenehexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The methylidene group can participate in electrophilic and nucleophilic reactions, further modulating its activity.

Comparison with Similar Compounds

    1-Hexanol: An organic alcohol with a six-carbon chain and a hydroxyl group at the first position.

    3-Hexanol: Similar to 1-hexanol but with the hydroxyl group at the third position.

    3-Methyl-3-sulfanylhexan-1-ol: A compound with a similar structure but with a thiol group instead of a methylidene group.

Properties

IUPAC Name

3-methylidenehexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWROKMCJAGKDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-71-0
Record name 3-methylidenehexan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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